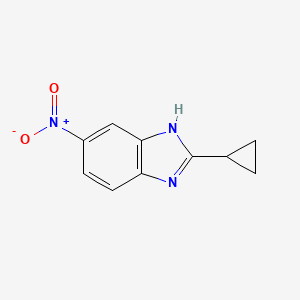

2-cyclopropyl-5-nitro-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-6-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)7-3-4-8-9(5-7)12-10(11-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWXLTTXVGJHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Cyclopropyl 5 Nitro 1h 1,3 Benzodiazole

Historical and Contemporary Approaches to the Synthesis of Benzodiazole Core Structures

The benzodiazole (or benzimidazole) core is a privileged scaffold in medicinal chemistry, and its synthesis has been a subject of extensive research for over a century. tsijournals.com Historically, the Phillips condensation, first reported in 1928, has been a cornerstone for benzimidazole (B57391) synthesis. This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions and often at elevated temperatures. tsijournals.com

Contemporary approaches have focused on developing milder, more efficient, and environmentally benign methods. These modern techniques often employ catalysts to facilitate the cyclization reaction under less harsh conditions. A variety of catalytic systems have been explored, including Lewis acids, solid-supported catalysts, and transition metal catalysts. mdpi.comniscpr.res.in For instance, the use of catalysts like ammonium (B1175870) chloride has been shown to promote the condensation of o-phenylenediamines with aldehydes in ethanol (B145695) at moderate temperatures, offering a greener and economically viable route. niscpr.res.in The direct condensation of o-arylenediamines with aldehydes can sometimes lead to a complex mixture of products, but the use of transition metal catalysts such as copper (II) acetate (B1210297) can improve the yield and selectivity for the desired 2-substituted benzimidazole. niscpr.res.in

Specific Synthetic Routes for the Introduction and Functionalization of Cyclopropyl (B3062369) Moieties in Heterocycles

The introduction of a cyclopropyl group at the 2-position of the benzimidazole ring can be achieved through several synthetic strategies, primarily by adapting the classical benzimidazole syntheses. One straightforward approach involves the condensation of an appropriately substituted o-phenylenediamine with a cyclopropyl-containing carbonyl compound.

For the synthesis of the parent 2-cyclopropyl-1H-benzimidazole, the reaction of o-phenylenediamine with cyclopropanecarboxylic acid has been reported. While specific reaction conditions for this exact transformation are not extensively detailed in readily available literature, the general principles of the Phillips condensation would apply, likely requiring acidic catalysis and heat.

Alternatively, the condensation of o-phenylenediamine with cyclopropanecarboxaldehyde (B31225) presents another viable route. The reaction of o-phenylenediamines with various aldehydes is a well-established method for the synthesis of 2-substituted benzimidazoles. tsijournals.com This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole product. Various oxidizing agents and catalytic systems have been developed to promote this transformation efficiently.

Modern catalytic methods, such as palladium-catalyzed direct C-H functionalization, offer sophisticated strategies for the introduction of substituents onto heterocyclic rings. google.com While direct cyclopropylation of the benzimidazole C2-H bond is a potential advanced route, the more conventional condensation methods remain the primary and more accessible pathways for the synthesis of 2-cyclopropyl-benzimidazole.

Strategies for the Selective Nitration of Benzodiazole Rings in the Context of 2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole

The nitration of the benzimidazole ring is a classic electrophilic aromatic substitution reaction. The position of nitration is directed by the electronic properties of the substituents on the ring. In the case of 2-substituted benzimidazoles, the nitro group generally enters at the 5- or 6-position of the benzene (B151609) ring. researchgate.net The regioselectivity of this reaction is influenced by the electronic nature of the substituent at the 2-position.

For the synthesis of this compound, the nitration of 2-cyclopropyl-1H-benzimidazole is a key step. The cyclopropyl group is known to be an electron-donating group through σ-donation into the π-system. sciepub.com This electron-donating character would activate the benzimidazole ring towards electrophilic substitution and direct the incoming nitro group to the ortho and para positions relative to the activating imidazole (B134444) moiety. In the benzimidazole system, this corresponds to the 4-, 5-, 6-, and 7-positions. The 5- and 6-positions are generally favored in the nitration of benzimidazoles. researchgate.net The electronic donating effect of the cyclopropyl group is expected to favor substitution at the 5- and 6-positions. The formation of a mixture of 5-nitro and 6-nitro isomers is common in such reactions, and their separation might be necessary.

A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically employed for this transformation. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-nitration and side reactions.

An alternative synthetic strategy involves the cyclocondensation of 4-nitro-o-phenylenediamine (B140028) with cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid. This approach introduces the nitro group at the desired position before the formation of the benzimidazole ring, thus avoiding the regioselectivity issues associated with the nitration of the pre-formed 2-cyclopropyl-benzimidazole. The reaction of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) has been reported for the synthesis of 2-substituted-5-nitrobenzimidazoles.

Optimized Reaction Conditions and Scalability Considerations for this compound Preparation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is scalable for potential industrial applications.

If the synthetic route involves the nitration of 2-cyclopropyl-1H-benzimidazole, key parameters to optimize include the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time. Lower temperatures are generally favored to control the exothermic nature of the reaction and to minimize the formation of byproducts. The choice of solvent can also influence the reaction outcome.

For the alternative route starting from 4-nitro-o-phenylenediamine, the optimization would focus on the cyclocondensation step. This includes the choice of catalyst, solvent, temperature, and reaction time. For example, in the synthesis of other 5-nitro-benzimidazole derivatives, refluxing 4-nitro-1,2-phenylenediamine with an aldehyde in the presence of sodium metabisulfite as an oxidant has been employed. The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

Table 1: Potential Reaction Parameters for Optimization

| Parameter | Route 1: Nitration of 2-cyclopropyl-1H-benzimidazole | Route 2: Cyclocondensation of 4-nitro-o-phenylenediamine |

| Reactants | 2-cyclopropyl-1H-benzimidazole, Nitric Acid, Sulfuric Acid | 4-nitro-o-phenylenediamine, Cyclopropanecarboxaldehyde/Cyclopropanecarboxylic Acid |

| Catalyst/Reagent | - | Acid catalyst (e.g., HCl, p-TSA), Oxidizing agent (e.g., sodium metabisulfite) |

| Solvent | Sulfuric Acid | Ethanol, Dimethoxyethane, etc. |

| Temperature | 0-25 °C (controlled) | Room temperature to reflux |

| Reaction Time | 1-6 hours | 2-48 hours |

| Work-up | Quenching with ice, neutralization, extraction | Pouring into cold water, filtration, purification |

Scalability considerations involve addressing challenges such as heat management in exothermic nitration reactions, efficient mixing of heterogeneous reaction mixtures, and safe handling of hazardous reagents like concentrated acids and nitro compounds. The development of a robust purification method, such as crystallization or column chromatography, is also essential for obtaining the final product with high purity on a larger scale. The potential for one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, could offer significant advantages in terms of process efficiency and waste reduction.

Exploration of Novel Catalytic Systems and Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, recent research in heterocyclic synthesis has focused on the development of more sustainable and environmentally friendly methods. tandfonline.comgoogle.com For the synthesis of this compound, several green chemistry approaches can be envisioned.

The use of solid acid catalysts or recyclable catalysts for the benzimidazole ring formation can reduce the amount of corrosive and hazardous waste generated from traditional acid-catalyzed methods. mdpi.com For example, catalysts based on ionic liquids or supported on solid matrices can offer advantages in terms of ease of separation and reusability. google.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. google.com The application of microwave irradiation to the cyclocondensation of 4-nitro-o-phenylenediamine with cyclopropanecarboxaldehyde could lead to a more efficient synthesis of the target molecule.

For the nitration step, the development of greener nitrating agents and catalytic systems is an active area of research. organic-chemistry.org Traditional nitration with a mixture of nitric and sulfuric acids generates large amounts of acidic waste. Alternative nitrating agents, such as metal nitrates in the presence of a solid acid catalyst, or novel catalytic systems that can utilize nitric acid more efficiently, could provide a more sustainable approach. google.com The use of solvents with a better environmental profile or even solvent-free reaction conditions, where possible, would further enhance the green credentials of the synthesis. niscpr.res.in

Table 2: Green Chemistry Approaches for the Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Catalysis | Employing recyclable solid acid catalysts for benzimidazole formation; developing catalytic nitration methods to replace stoichiometric acid use. |

| Atom Economy | Optimizing reactions to maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like ethanol, water, or ionic liquids; exploring solvent-free reaction conditions. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Waste Prevention | Designing synthetic routes that minimize the generation of byproducts and waste streams, particularly acidic waste from nitration. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyl 5 Nitro 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Proton and Carbon Connectivity Analysis (e.g., 1H-NMR, 13C-NMR, 2D NMR Techniques)

NMR spectroscopy is an essential tool for determining the molecular structure of a compound in solution. For 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Chemical Shift Assignments and Coupling Constant Analysis

The ¹H-NMR spectrum would be expected to show distinct signals for the protons on the benzimidazole (B57391) ring and the cyclopropyl (B3062369) group. The aromatic region would likely feature three protons. Due to the nitro group at the 5-position, the proton at position 4 would appear as a doublet, the proton at position 6 as a doublet of doublets, and the proton at position 7 as a doublet. The cyclopropyl group would exhibit complex multiplets for its methine and methylene (B1212753) protons in the aliphatic region.

The ¹³C-NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electronic environment of the benzimidazole and cyclopropyl rings.

Hypothetical ¹H-NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.4 | d | ~2.0 |

| H-6 | ~8.1 | dd | ~8.8, 2.0 |

| H-7 | ~7.6 | d | ~8.8 |

| CH (cyclopropyl) | ~2.2 | m | - |

| CH₂ (cyclopropyl) | ~1.2 | m | - |

| CH₂ (cyclopropyl) | ~1.1 | m | - |

| NH | Broad singlet | - | - |

Hypothetical ¹³C-NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3a | ~148 |

| C-5 | ~143 |

| C-7a | ~135 |

| C-4 | ~118 |

| C-6 | ~116 |

| C-7 | ~112 |

| CH (cyclopropyl) | ~15 |

| CH₂ (cyclopropyl) | ~9 |

Conformational Insights from NMR Data

The conformation of the cyclopropyl ring relative to the benzimidazole plane could be investigated using Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). Correlations between the cyclopropyl protons and the aromatic protons would provide insights into the preferred spatial arrangement and potential rotational barriers. The tautomerism of the N-H proton between the two nitrogen atoms of the imidazole (B134444) ring could also be studied, potentially by using variable temperature NMR, which can reveal the dynamics of this exchange process. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the molecule's functional groups. The IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. rsc.orgscholarsresearchlibrary.com An N-H stretching vibration would be visible as a broad band around 3300-3500 cm⁻¹. scholarsresearchlibrary.com Vibrations from the C=N of the imidazole ring, C-N bonds, and the aromatic C-H and C=C bonds would also be present. scholarsresearchlibrary.com

Hypothetical Vibrational Frequencies Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3400 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2900 |

| C=N | Stretch | ~1625 |

| Aromatic C=C | Stretch | ~1600, 1480 |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1340 |

| C-N | Stretch | ~1300 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound (C₁₀H₉N₃O₂) by providing a highly accurate mass measurement of its molecular ion. The predicted monoisotopic mass is 203.0695 Da. Fragmentation patterns observed in the MS/MS spectrum would help to elucidate the structure by showing characteristic losses, such as the loss of the nitro group (NO₂), or fragmentation of the cyclopropyl ring.

Hypothetical Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 204.0768 |

| [M+Na]⁺ | 226.0587 |

| [M-H]⁻ | 202.0622 |

High-Resolution X-ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray crystallography would provide the definitive solid-state structure of the molecule. This technique would precisely determine the spatial arrangement of atoms, allowing for the detailed analysis of bond lengths, bond angles, and dihedral angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitro group, which govern the crystal packing. A crystal structure of the related compound 2-methyl-5-nitro-1H-benzimidazole monohydrate has been reported, showing a nearly planar benzimidazole ring and extensive hydrogen bonding. nih.govnih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data would confirm the planarity of the benzimidazole ring system. The geometry of the cyclopropyl ring and its orientation relative to the benzimidazole core would be precisely defined by specific dihedral angles. Bond lengths within the nitro group and the benzimidazole ring would provide insight into the electronic effects of the substituents.

Hypothetical Bond Length and Angle Data Table

| Parameter | Description | Expected Value |

| Bond Length | C-NO₂ | ~1.45 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Length | C=N (imidazole) | ~1.35 Å |

| Bond Length | C-N (imidazole) | ~1.38 Å |

| Bond Angle | O-N-O (nitro) | ~125° |

| Bond Angle | C-C-C (benzimidazole) | ~120° (average) |

| Dihedral Angle | Benzimidazole-Cyclopropyl | Variable |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

A thorough understanding of the solid-state architecture of this compound is crucial for predicting its physicochemical properties, such as solubility and polymorphism. While direct crystallographic data for this specific compound is not publicly available, a detailed analysis of its potential intermolecular interactions and crystal packing motifs can be conducted by examining closely related structures and applying established principles of supramolecular chemistry. The crystal structure of 2-methyl-5-nitro-1H-benzimidazole, a closely related analogue, provides a valuable model for this investigation. nih.govresearchgate.net

The primary non-covalent forces expected to govern the crystal packing of this compound include hydrogen bonding, π–π stacking interactions, and weaker C–H···π contacts. The interplay of these interactions dictates the formation of a stable, three-dimensional supramolecular assembly.

Hydrogen Bonding: The benzimidazole core contains an acidic N–H group, which is a potent hydrogen-bond donor, and a basic imine nitrogen atom (-N=), which acts as a hydrogen-bond acceptor. Furthermore, the oxygen atoms of the nitro group are strong acceptors. Consequently, a network of intermolecular hydrogen bonds is expected to be a dominant feature in the crystal lattice. In the known structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate, the crystal structure is stabilized by N—H⋯O and O—H⋯N hydrogen bonds, forming sheets. nih.gov For an anhydrous crystal of the target compound, the most probable hydrogen bonds would be N–H···N and N–H···O interactions, linking molecules into chains or dimeric motifs.

π–π Stacking Interactions: Aromatic systems like the benzimidazole nucleus are prone to engage in π–π stacking interactions, which are critical for stabilizing the crystal structure. rsc.orgrsc.org These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. In nitroaromatic compounds, the electron-withdrawing nature of the nitro group creates an electron-deficient π-system, which can favorably interact with the π-system of an adjacent molecule in a parallel-displaced or offset face-to-face arrangement to minimize electrostatic repulsion. researchgate.net The analysis of 2-methyl-5-nitro-1H-benzimidazole reveals a significant π–π interaction between the benzene (B151609) and imidazole rings of neighboring molecules, with a centroid-to-centroid distance of 3.6419 (10) Å. nih.gov A similar arrangement is anticipated for this compound, where these stacking interactions would likely connect the hydrogen-bonded molecular chains or sheets into a robust three-dimensional framework. researchgate.net

The following table summarizes the predicted intermolecular interactions for this compound based on analogous structures.

Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Comments |

| Hydrogen Bond | N-H (imidazole) | N (imidazole) | 2.8 - 3.1 | Forms chains or dimers. |

| Hydrogen Bond | N-H (imidazole) | O (nitro group) | 2.9 - 3.2 | Contributes to sheet formation. |

| π–π Stacking | Benzimidazole Ring (Centroid) | Benzimidazole Ring (Centroid) | ~3.6 | Parallel-displaced orientation is likely. Based on data from 2-methyl-5-nitro-1H-benzimidazole. nih.gov |

| C-H···π | C-H (cyclopropyl/aromatic) | Benzimidazole Ring (π-system) | ~2.7 - 2.9 (H···π) | Provides additional stabilization. |

| C-H···O | C-H (cyclopropyl/aromatic) | O (nitro group) | ~2.4 - 2.7 (H···O) | Weak directional interactions. |

Note: The geometric parameters are predictive and based on typical values observed in related crystal structures.

Computational and Theoretical Investigations of 2 Cyclopropyl 5 Nitro 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No published studies were identified that provide DFT calculations specifically for 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole. Such research would be necessary to determine key electronic and structural properties.

Optimization of Molecular Geometries and Conformational Analysis

Detailed information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles for this compound, is not available. A conformational analysis, which would explore the rotational dynamics of the cyclopropyl (B3062369) group relative to the benzimidazole (B57391) ring system and identify the lowest energy conformers, has not been reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant HOMO-LUMO energy gap for this compound are absent from the scientific literature. An FMO analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions, but this has not been documented for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map for this compound has not been published. This analysis is vital for identifying the electrophilic and nucleophilic sites on the molecule, predicting its intermolecular interaction patterns, and understanding its reactivity.

Quantum Chemical Calculations for Spectroscopic Data Prediction and Validation

There are no available theoretical predictions or experimental validation of spectroscopic data (such as IR, Raman, or NMR spectra) for this compound derived from quantum chemical calculations. While computational studies on other benzimidazole derivatives have been performed to correlate theoretical and experimental spectra, this specific compound has not been similarly characterized. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound are present in the reviewed literature. MD simulations are essential for exploring the molecule's conformational flexibility over time, particularly in different solvent environments, and for understanding how solvent molecules interact with and stabilize the compound. While MD simulations have been applied to other benzimidazole systems to study protein-ligand interactions, such data is missing for this specific molecule. nih.gov

Analysis of Aromaticity and Electronic Delocalization within the Benzodiazole Ring System

A specific analysis of the aromaticity of the benzodiazole ring system within this compound, using methods such as Nucleus-Independent Chemical Shift (NICS) or other electronic delocalization indices, has not been reported. Such an analysis would provide insight into the electronic stability conferred by the fused ring system.

Chemical Reactivity and Mechanistic Studies of 2 Cyclopropyl 5 Nitro 1h 1,3 Benzodiazole

Reactivity Profiles of the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that significantly influences the molecule's reactivity and serves as a key handle for synthetic transformations. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic attack but is pivotal for its reduction to an amino group, which opens pathways to a wide array of derivatives.

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. wikipedia.org For 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole, this transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. Common methods include the use of metals in acidic media (e.g., iron, tin(II) chloride) or catalytic transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as palladium on carbon (Pd/C). wikipedia.orgnih.gov The reduction can proceed through various intermediates, including nitroso and hydroxylamino species, ultimately yielding the corresponding amine, 2-cyclopropyl-1H-1,3-benzodiazol-5-amine. researchgate.netmdpi.com

The resulting 5-amino-2-cyclopropyl-1H-1,3-benzodiazole is a valuable intermediate. The amino group can be readily derivatized to form amides, sulfonamides, and other functionalities, allowing for the synthesis of a diverse library of compounds for various chemical and biological investigations.

Table 1: Common Reduction Methods for Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| Fe / HCl or CH₃COOH | Acidic media | Amine | Classical method, widely used in industry. |

| SnCl₂ / HCl | Acidic media | Amine | Stannous chloride is an effective reducing agent. wikipedia.org |

| H₂ / Pd/C, PtO₂ | Catalytic Hydrogenation | Amine | High efficiency and clean reaction profile. nih.gov |

| Na₂S₂O₄ | Sodium hydrosulfite | Amine | Useful for selective reductions. wikipedia.org |

| Hydrazine hydrate / Pd/C | Catalytic Transfer | Amine | Mild conditions, avoids high-pressure hydrogen. nih.govmdpi.com |

Investigations into Cyclopropyl (B3062369) Ring-Opening and Rearrangement Reactions

The cyclopropyl group, characterized by significant ring strain (approximately 27.5 kcal/mol), is susceptible to ring-opening reactions under various conditions. rsc.org These transformations can be initiated by thermal, photochemical, or catalytic (acid or base) means. nih.gov

Thermal activation of molecules containing a cyclopropyl ring can lead to homolytic cleavage of a C-C bond, resulting in diradical intermediates that can rearrange to form more stable acyclic or larger ring structures. nih.govrsc.org For instance, vinylcyclopropylidenes are known to undergo thermal rearrangement to cyclopentadienes. nih.gov While specific studies on the thermal behavior of this compound are not extensively documented, the benzimidazole (B57391) moiety is generally stable under thermal stress. researchgate.netnih.gov However, high temperatures could potentially induce rearrangement or decomposition, likely involving the cyclopropyl ring.

Photoinduced reactions, often proceeding through radical pathways, can also facilitate the ring-opening of cyclopropanes. rsc.org Irradiation with suitable wavelengths of light could promote the formation of excited states or radical intermediates, leading to subsequent rearrangement or reaction with other species. nih.gov

The cyclopropyl ring can be opened under acidic conditions, particularly in donor-acceptor cyclopropanes where the ring is polarized. ibm.com The reaction is often initiated by protonation, which facilitates nucleophilic attack and subsequent ring cleavage. nih.gov In the case of this compound, the electronic nature of the benzodiazole ring would influence the susceptibility of the cyclopropyl group to acid-catalyzed opening.

Base-catalyzed reactions can also promote ring transformations, often by generating a carbanionic intermediate that undergoes further reaction. nih.gov While less common for simple cyclopropanes, specific substitution patterns can render the ring susceptible to base-induced opening or rearrangement.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzodiazole Scaffold

The benzodiazole ring system is aromatic and can undergo substitution reactions. The outcome is strongly governed by the substituents present.

Electrophilic Aromatic Substitution (EAS): The presence of the nitro group, a powerful deactivating group, renders the benzene ring of this compound highly electron-deficient. msu.edu This significantly reduces its reactivity towards electrophiles in reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Electrophilic attack, if forced, would be directed to the positions meta to the nitro group (positions 4 and 6), but such reactions are generally difficult to achieve.

Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). youtube.com This reaction is particularly favored when the nitro group is ortho or para to a suitable leaving group. In the parent compound, hydrogen is a poor leaving group. However, if a halogen were present at the 4- or 6-position, it would be readily displaced by nucleophiles. The nitro group at position 5 can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. nih.govlibretexts.org Strong nucleophiles can attack the ring, leading to substitution, potentially even displacing the nitro group itself under harsh conditions or through specific intramolecular cyclizations. nih.govrsc.org

Metal-Catalyzed Coupling Reactions Involving this compound

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. sciencegate.app Benzimidazole derivatives are frequently used in such reactions. researchgate.net For this compound to participate in common cross-coupling reactions like Suzuki-Miyaura or Heck reactions, it would typically first need to be functionalized with a halide (e.g., Br, I) or a triflate group.

Once halogenated, the resulting halo-benzodiazole derivative can act as an electrophilic partner in palladium-catalyzed couplings. nih.govresearchgate.net For example, a 6-bromo-2-cyclopropyl-5-nitro-1H-1,3-benzodiazole could be coupled with various boronic acids (Suzuki), amines (Buchwald-Hartwig), or alkenes (Heck) to introduce diverse substituents onto the benzodiazole core. The general mechanism for these reactions involves oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.com

Table 2: Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd(0) complexes (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²) |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) or Pd(II) complexes + Base | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine | Pd(0) complexes + Ligand + Base | C(sp²)-N |

Mechanistic Pathways of Key Transformations

Nitro Group Reduction: The reduction of the nitro group to an amine is a six-electron process that proceeds stepwise. The initial one-electron reduction forms a nitro radical anion. Subsequent electron and proton transfers lead to nitroso (R-NO) and then hydroxylamino (R-NHOH) intermediates before the final amine (R-NH₂) is formed. researchgate.net The precise pathway can depend on the reducing agent and reaction conditions.

Cyclopropyl Ring Opening: The mechanism of ring-opening is highly dependent on the trigger.

Thermal: Proceeds via homolytic C-C bond cleavage to form a 1,3-diradical intermediate, which can then rearrange. nih.gov

Acid-Catalyzed: Involves protonation of the cyclopropyl ring, leading to a carbocationic intermediate which is then trapped by a nucleophile. nih.gov

Radical: A radical species can add to the cyclopropane, inducing ring-opening to form a more stable distal radical intermediate. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov The stability of the Meisenheimer complex, enhanced by the electron-withdrawing nitro group, is crucial for the reaction to proceed.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 2 Cyclopropyl 5 Nitro 1h 1,3 Benzodiazole Analogs

Systematic Modification of the Cyclopropyl (B3062369) Moiety and its Impact on Molecular Interactions

The substituent at the C-2 position of the benzimidazole (B57391) ring plays a pivotal role in determining the molecule's interaction with its biological targets. While specific SAR studies on the 2-cyclopropyl group in 5-nitro-1H-1,3-benzodiazole are not extensively detailed in the available literature, general principles of medicinal chemistry allow for well-founded postulations. The cyclopropyl group is a unique substituent; it is a small, rigid, three-membered ring that introduces conformational constraint. Its saturated nature provides lipophilicity, which can enhance binding in hydrophobic pockets of a target protein.

Systematic modifications to this moiety could include:

Ring Size Variation: Expanding the cyclopropyl to a cyclobutyl or cyclopentyl ring would increase the lipophilic surface area and alter the angle at which the substituent projects from the benzimidazole core. This could lead to either improved or diminished van der Waals interactions within a receptor's binding site.

Introduction of Substituents: Adding functional groups (e.g., methyl, hydroxyl, or fluoro groups) to the cyclopropyl ring would directly impact its steric and electronic properties. For instance, a hydroxyl group could introduce a new hydrogen bond donor/acceptor point, potentially forming a key interaction with a specific amino acid residue.

Bioisosteric Replacement: Replacing the cyclopropyl ring with other small, rigid groups like an oxetane (B1205548) or a trifluoromethyl group would significantly alter polarity and hydrogen bonding potential while maintaining a similar steric profile. Research on other benzimidazoles has shown that substituting a trifluoroethane group at the C-2 position can lead to enhanced receptor inhibition.

These modifications would systematically probe the size, shape, and electronic requirements of the target's binding pocket, guiding the design of analogs with improved affinity and selectivity.

Strategic Variation of the Nitro Group Position and its Effect on Electronic Properties and Receptor Binding

The nitro (-NO₂) group is a strong electron-withdrawing group that significantly influences the electronic properties of the entire benzimidazole scaffold. Its position on the benzene (B151609) ring is a critical determinant of the molecule's chemical reactivity, stability, and potential for molecular recognition.

In the parent 2-cyclopropyl-5(6)-nitro-1H-1,3-benzodiazole, a tautomeric equilibrium exists, meaning the proton on the imidazole (B134444) nitrogen can reside on either nitrogen atom, making the 5-nitro and 6-nitro positions equivalent on average. However, if the nitrogen at the 1-position is substituted, this equilibrium is broken, locking the nitro group into either the 5- or 6-position, which are electronically distinct isomers.

Electronic Effects: The 5-nitro and 6-nitro isomers exhibit different electronic distributions. The interaction between the nitro group and the nitrogen atoms of the imidazole ring differs between the two positions, which can be observed through techniques like NMR spectroscopy and cyclic voltammetry. This altered electronic landscape affects the molecule's dipole moment and its ability to act as a hydrogen bond acceptor, which are crucial for receptor binding.

Receptor Binding: The specific placement of the highly polar nitro group dictates how the molecule orients itself within a binding site. In one study on anti-inflammatory benzimidazoles, a derivative with a nitro group at the 6-position was found to be more active than analogs with electron-donating groups, highlighting the importance of this feature for activity. Conversely, in other contexts, the presence of a nitro group at the 5-position has been shown to decrease anticancer activity compared to other substituents. This demonstrates that the optimal position of the nitro group is highly dependent on the specific biological target.

| Feature | Effect of 5-Nitro vs. 6-Nitro Position | Consequence for Receptor Binding |

|---|---|---|

| Electronic Distribution | Creates distinct electronic environments due to different interactions with the imidazole nitrogens. | Alters the molecule's electrostatic potential, influencing orientation and strength of interaction with polar residues in the binding site. |

| Tautomerism | In N-unsubstituted compounds, tautomerism makes the 5- and 6-positions chemically equivalent over time. N-substitution locks the isomer. | N-substitution provides a fixed geometry, which can be crucial for fitting into a well-defined binding pocket. |

| Polarity & H-Bonding | The strong electron-withdrawing nature of the nitro group creates a significant dipole and potential hydrogen bond accepting sites. | The specific location of this polar feature is critical for forming directional hydrogen bonds with amino acid residues like arginine or serine. |

| Biological Activity | The optimal position is target-dependent; a 6-nitro group enhanced anti-inflammatory activity in one series, while a 5-nitro group was detrimental in another. | Strategic placement is essential for aligning the key pharmacophoric features with the complementary regions of the target protein. |

Influence of Substituents on the Benzodiazole Nitrogen Atoms on Molecular Recognition

Substitution at the N-1 position of the benzimidazole ring is a widely used strategy to modulate the pharmacological profile of these compounds. Attaching different groups to this nitrogen atom can profoundly affect molecular recognition by altering the molecule's physicochemical properties and its orientation within a binding site.

Steric Effects: The size and shape of the N-1 substituent can be critical. In some cases, a bulky substituent can provide additional beneficial interactions. For example, studies on benzimidazole-derived tubulin inhibitors have shown that bulkier alkyl and aryl groups on the nitrogen atom promote deeper entry into a hydrophobic pocket of the tubulin protein, leading to higher binding affinities. In other cases, a large group may cause a steric clash, preventing the core scaffold from binding effectively.

Conformational Lock: As mentioned previously, N-substitution prevents the tautomerism seen in N-H benzimidazoles. This locks the molecule into a single, defined structure, which can be advantageous as it reduces the entropic penalty of binding to a receptor.

Introduction of New Interaction Points: The substituent itself can be designed to form specific interactions. For instance, attaching a chain ending in a carboxylic acid or an amine group could introduce a new ionic or hydrogen-bonding interaction with the target protein, significantly increasing binding affinity.

Computational and Chemoinformatic Approaches to SAR Analysis and Lead Optimization

Computational chemistry is an indispensable tool for understanding SAR and accelerating the drug design process for benzimidazole analogs. These in silico methods allow researchers to predict how structural modifications will affect binding and activity before engaging in time-consuming and costly chemical synthesis.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For benzimidazole derivatives, docking studies have been instrumental in elucidating their mechanisms of action. These simulations can:

Predict Binding Poses: Identify the most stable conformation of the ligand within the receptor's active site.

Estimate Binding Affinity: Calculate a "docking score," which is a numerical value that estimates the strength of the ligand-receptor interaction. More negative scores typically indicate stronger binding.

Identify Key Interactions: Visualize the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

This information is invaluable for rationalizing observed SAR data. For example, if a highly active analog is shown to form a hydrogen bond via its 5-nitro group, while a less active analog cannot, it provides a clear direction for future design efforts.

| Compound Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog A (2-Cyclopropyl-5-nitro) | EGFR Kinase (1M17) | -8.5 | Met793 (H-bond), Leu718 (hydrophobic) |

| Analog B (2-Cyclopentyl-5-nitro) | EGFR Kinase (1M17) | -7.9 | Leu718 (hydrophobic) |

| Analog C (2-Cyclopropyl-6-nitro) | EGFR Kinase (1M17) | -8.2 | Met793 (H-bond), Val726 (hydrophobic) |

| Analog D (N-methyl-2-cyclopropyl-5-nitro) | COX-2 (4COX) | -9.1 | Arg513 (H-bond), Val349, Leu352 (hydrophobic) |

| Analog E (2-Cyclopropyl-5-amino) | COX-2 (4COX) | -7.5 | Tyr385 (H-bond), Leu352 (hydrophobic) |

Note: The data in this table is representative and for illustrative purposes, based on typical findings in docking studies of benzimidazole derivatives against common drug targets.

QSAR is a computational method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. A QSAR model is an equation that relates molecular descriptors (numerical representations of chemical properties) to activity.

For a series of benzimidazole analogs, relevant descriptors might include:

Lipophilicity (logP): Describes the compound's solubility in fatty vs. aqueous environments.

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Topological Descriptors: Like the Topological Polar Surface Area (TPSA), which correlates with a molecule's ability to permeate cell membranes.

Steric Descriptors: Such as molecular weight or volume.

A typical QSAR model might take the form: pIC₅₀ = c₀ + c₁(logP) - c₂(TPSA) + c₃(DipoleMoment)

The statistical validity of the model is assessed using parameters like the correlation coefficient (R²) and the predictive ability is tested using internal (cross-validation) and external validation sets. A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Rational Design of 2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole Derivatives for Specific Biochemical Pathway Modulation

Rational design utilizes the insights gained from SAR, docking, and QSAR studies to intelligently create new molecules with improved properties for a specific biological purpose. Instead of random screening, this approach focuses on making targeted modifications to modulate a specific biochemical pathway.

For this compound analogs, the design process would integrate all the principles discussed:

Target Identification and Validation: The first step is to choose a specific biological target, such as a kinase (e.g., EGFR, PI3Kδ) or a structural protein (e.g., tubulin), known to be involved in a disease pathway.

Structure-Based Design: If the 3D structure of the target protein is known, molecular docking can be used to design ligands that fit perfectly into the active site. For example, if docking reveals an unoccupied hydrophobic pocket near the 5-nitro group, a designer might replace it with a trifluoromethyl group or another lipophilic substituent to fill that pocket and increase binding affinity.

Ligand-Based Design: If the receptor structure is unknown, a QSAR model built from a series of active and inactive analogs can guide the design. The model would indicate which physicochemical properties are most important for activity, directing the chemist to, for instance, increase the logP or add a hydrogen bond acceptor at a specific position.

Pathway Modulation: By designing derivatives with high affinity and selectivity for a specific enzyme, it becomes possible to modulate its associated biochemical pathway. For example, a potent and selective inhibitor of a cancer-related kinase can block the signaling cascade that leads to tumor cell proliferation. This targeted approach aims to achieve greater efficacy while minimizing off-target effects.

Through this iterative cycle of design, synthesis, testing, and computational analysis, the this compound scaffold can be systematically optimized to produce highly potent and selective modulators of specific biochemical pathways.

Exploration of Non Biological Applications and Material Science Potential of 2 Cyclopropyl 5 Nitro 1h 1,3 Benzodiazole

Development as Precursors for Advanced Organic Materials (e.g., Polymers, Dyes)

Benzimidazole (B57391) derivatives are valuable precursors for the synthesis of advanced organic materials due to their rigid structure, thermal stability, and versatile functionalization potential. nbinno.comresearchgate.net The synthesis of functionalized benzimidazoles can be achieved through various methods, including the condensation of o-phenylenediamine (B120857) with carbonyl compounds. researchgate.netenpress-publisher.comsemanticscholar.org These derivatives can then be incorporated into larger molecular structures to create materials with specific properties.

The presence of the nitro group and the cyclopropyl (B3062369) moiety in 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole offers several avenues for its use as a precursor. The nitro group can be reduced to an amino group, providing a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. Furthermore, the benzimidazole core itself can be part of a larger conjugated system, making it a candidate for the development of organic dyes. nih.govnih.gov Bis-benzimidazole dyes, for instance, have been studied for their DNA-binding and fluorescence properties. nih.govnih.gov The specific electronic effects of the cyclopropyl and nitro groups on the absorption and emission spectra of such potential dyes would be a key area of investigation.

The development of porous ionic polymers from benzimidazole derivatives has also been reported. nih.gov These materials, synthesized through methods like Friedel-Crafts alkylation, can possess high surface areas and tunable functionalities, making them suitable for applications in catalysis and separations. nih.gov The incorporation of this compound into such polymer frameworks could impart specific electronic or structural properties.

| Potential Application | Relevant Functional Groups | Example of Related Research |

| Polymer Synthesis | Nitro group (reducible to amino) | Synthesis of porous ionic polymers from benzimidazole derivatives for CO2 cycloaddition. nih.gov |

| Dye Synthesis | Benzimidazole core, Nitro group | Study of bis-benzimidazole dyes for their fluorescence and DNA-binding properties. nih.govnih.gov |

| Organic Semiconductors | Benzimidazole core | Use of benzimidazole derivatives as intermediates in the synthesis of OLED materials. nbinno.com |

Investigation of Non-linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. tandfonline.comresearchgate.netnih.gov Benzimidazole and its derivatives have emerged as a promising class of organic NLO materials. tandfonline.comresearchgate.nettandfonline.com The NLO response in organic molecules is often associated with a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). nih.gov

The structure of this compound contains elements that are conducive to NLO activity. The nitro group is a strong electron-withdrawing group (acceptor), while the benzimidazole ring can act as part of the π-conjugated bridge. The cyclopropyl group, with its enhanced π-character, can also influence the electronic properties of the molecule. nih.govwikipedia.org

Research on other benzimidazole derivatives has demonstrated their potential for NLO applications. For instance, N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have been synthesized and shown to possess significant NLO characteristics. nih.gov Theoretical and experimental studies on push-pull nitrobenzimidazoles have also been conducted to optimize their NLO activity. unina.it The non-coplanar arrangement between the benzimidazole and other aromatic rings can affect the molecular hyperpolarizability. unina.it The investigation of this compound would involve theoretical calculations of its hyperpolarizability and experimental measurements to quantify its NLO response.

| NLO Property | Contributing Structural Feature | Example of Related Research |

| Second Harmonic Generation (SHG) | Benzimidazole core, Donor-Acceptor groups | Benzimidazole single crystals grown for NLO applications. tandfonline.comresearchgate.net |

| Third-Order NLO Susceptibility | Conjugated π-system | Z-scan technique used to analyze third-order NLO properties of Mn-doped benzimidazole thin films. researchgate.net |

| Molecular Hyperpolarizability (β) | Push-pull electronic structure | Synthesis and characterization of new chromophores with second-order optical nonlinearities containing the 2-phenyl-(5,6)-nitrobenzimidazole group. unina.it |

Role as Ligands in Coordination Chemistry and Catalysis

Benzimidazole derivatives are excellent ligands in coordination chemistry due to the presence of nitrogen atoms with lone pairs of electrons that can coordinate with metal ions. nih.govnih.govresearchgate.net The resulting metal complexes have diverse applications, including in catalysis. enpress-publisher.comsemanticscholar.orgnih.gov

The this compound molecule can act as a ligand, coordinating to metal centers through the nitrogen atoms of the imidazole (B134444) ring. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the cyclopropyl substituent, would affect the stability and reactivity of the resulting metal complexes.

Metal complexes of benzimidazole derivatives have been shown to be effective catalysts for various organic transformations. enpress-publisher.com For example, benzimidazole Schiff base metal complexes have been used in the oxidation of olefins and alcohols. enpress-publisher.com Furthermore, metal-free benzimidazole-based ionic polymers have been developed as catalysts for CO2 cycloaddition. nih.gov The potential catalytic activity of metal complexes of this compound could be explored in a range of reactions.

| Area | Role of Benzimidazole Derivative | Example of Related Research |

| Coordination Chemistry | Ligand for metal ions | Synthesis and characterization of transition metal complexes with benzimidazole-derived scaffolds. nih.govsapub.org |

| Homogeneous Catalysis | Component of catalytically active metal complexes | Application of benzimidazole Schiff base metal complexes in organic transformations. enpress-publisher.com |

| Heterogeneous Catalysis | Building block for porous catalytic polymers | Synthesis of metal-free benzimidazole-based ionic polymers for CO2 cycloaddition. nih.gov |

Potential in Sensor Technologies

The development of chemical sensors for the detection of various analytes is a rapidly growing field. Benzimidazole derivatives have been widely explored as building blocks for fluorescent chemosensors due to their ability to coordinate with metal ions and their favorable photophysical properties. tandfonline.comresearchgate.netresearchgate.net The interaction of a benzimidazole-based sensor with an analyte can lead to a change in its fluorescence, such as quenching or enhancement, which can be used for detection. rsc.orgmdpi.com

The structure of this compound suggests its potential use in sensor technologies. The benzimidazole core can act as a binding site for metal ions, while the nitro group can influence the electronic and photophysical properties of the molecule. tandfonline.com Benzimidazole-based fluorescent sensors have been developed for the detection of various metal ions, including Cu(II), Zn(II), and Co(II). rsc.orgmdpi.comrsc.org

In addition to fluorescent sensors, benzimidazole derivatives are also being investigated for use in other types of sensors. For example, a metamaterial sensor combined with machine learning has been proposed for the high-sensitivity detection of the benzimidazole fungicide carbendazim (B180503). nih.gov This indicates the broader potential of benzimidazole derivatives in the development of advanced sensor technologies.

| Sensor Type | Sensing Mechanism | Example of Related Research |

| Fluorescent Chemosensor | Analyte binding leading to fluorescence change | A benzimidazole-derived fluorescent chemosensor for Cu(II) and Zn(II) detection. rsc.org |

| Solid-State Sensor | Change in current-voltage characteristics upon analyte interaction | A benzimidazole-based derivative for the solid-state detection of zinc ions. acs.org |

| Metamaterial Sensor | Analysis of THz spectrum changes | High-sensitivity detection of carbendazim using a metamaterial sensor and machine learning. nih.gov |

Applications in Agrochemistry (e.g., Herbicidal Agents, excluding efficacy/safety)

The cyclopropyl group is a feature found in a number of agrochemicals. nih.govscienmag.com For instance, MCPA is a widely used phenoxy herbicide that acts as a synthetic auxin. wikipedia.org The presence of a cyclopropyl group in a molecule can influence its biological activity and metabolic stability. nih.gov

Future Research Directions and Emerging Opportunities for 2 Cyclopropyl 5 Nitro 1h 1,3 Benzodiazole

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Prediction

Development of Advanced Analytical Techniques for In-situ Monitoring of Reactions

To understand the synthesis of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole, advanced in-situ analytical techniques would be invaluable. Spectroscopic methods like Process Analytical Technology (PAT), including real-time NMR and FT-IR spectroscopy, could continuously monitor the reaction, providing detailed kinetic data and insights into the reaction mechanism. This would allow for precise control over reaction conditions to maximize yield and purity. Such techniques are crucial for developing robust and scalable synthetic processes for benzimidazole (B57391) derivatives.

Exploration of Supramolecular Assembly and Self-Assembling Properties

Benzimidazole derivatives are known for their ability to form complex supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. google.comresearchgate.net Investigating the self-assembly properties of this compound could lead to the development of novel materials. The interplay of the cyclopropyl (B3062369) group and the nitro-substituted aromatic system might induce unique packing arrangements, forming structures like nanowires or gels. google.com These materials could have applications in fields such as electronics, sensing, and drug delivery. researchgate.net

Design of Hybrid Molecular Systems Incorporating the this compound Scaffold

Creating hybrid molecules by combining the this compound scaffold with other pharmacophores is a promising strategy in drug discovery. nih.govresearchgate.net This approach aims to develop new chemical entities with enhanced or synergistic biological activities. researchgate.net For instance, linking this benzimidazole derivative to other heterocyclic systems like pyrazole (B372694) or triazole could yield compounds with potent antimicrobial, anticancer, or anti-inflammatory properties. nih.govnih.gov The unique electronic and steric properties of the cyclopropyl and nitro groups could significantly influence the pharmacological profile of the resulting hybrid molecules.

Unexplored Photophysical and Electrochemical Properties

The photophysical and electrochemical characteristics of this compound remain uncharted. The presence of the nitro group, a strong electron-withdrawing group, is expected to influence its electronic properties significantly. unibo.it Studies on related nitrobenzimidazoles have shown interesting electrochemical behaviors, which are relevant for applications in sensing or as materials in electronic devices. researchgate.netresearchgate.net Furthermore, investigating its fluorescence and phosphorescence properties could reveal potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole?

- Methodological Answer : Synthesis typically involves multi-step reactions. Begin with the nitration of a benzodiazole precursor (e.g., 1H-1,3-benzodiazole) under controlled acidic conditions (H₂SO₄/HNO₃) to introduce the nitro group at the 5-position. Cyclopropane functionalization can then be achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling using cyclopropylboronic acids. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization via NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How should researchers handle nitro-substituted benzodiazoles safely in the lab?

- Methodological Answer : Nitro groups confer explosive and toxic properties. Use fume hoods for synthesis, wear nitrile gloves, and avoid contact with skin/eyes. Store the compound in a cool, dry place away from reducing agents. In case of exposure, follow SDS protocols: rinse skin with water for 15 minutes, seek medical attention for inhalation, and use fire-resistant materials during combustion .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography (SHELX suite for refinement) for unambiguous atomic positioning .

- Spectroscopy : ¹H/¹³C NMR to identify cyclopropane protons (δ ~0.5–2.0 ppm) and nitro group electronic effects. FT-IR for NO₂ stretching (~1520 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (C₁₀H₈N₃O₂⁺) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., nitro group rotation). Use variable-temperature NMR to probe conformational changes. Cross-validate with computational methods (DFT calculations for optimized geometries and chemical shift predictions). For crystallographic ambiguities, employ Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational strategies predict the reactivity of the nitro group in benzodiazole derivatives?

- Methodological Answer :

- DFT Studies : Calculate electrostatic potential maps to identify electron-deficient regions (nitro group acts as an electron-withdrawing group).

- Reactivity Prediction : Simulate nucleophilic aromatic substitution (SNAr) pathways using Gaussian or ORCA software. Compare activation energies for substitutions at the 5-nitro vs. 2-cyclopropyl positions .

- PubChem Data : Leverage existing benzodiazole datasets for QSAR modeling to predict biological activity .

Q. How to design experiments studying the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinity with enzymes (e.g., cytochrome P450). Focus on the nitro group’s role in hydrogen bonding.

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines. Correlate results with structural analogs (e.g., 5-chloro derivatives in ).

- Mechanistic Probes : Incorporate isotopic labeling (¹⁵N-nitro) to track metabolic pathways via LC-MS .

Q. What experimental challenges arise in optimizing the cyclopropane ring’s stability?

- Methodological Answer : Cyclopropane rings are strain-prone. Monitor thermal stability via TGA/DSC (decomposition onset >200°C suggests robustness). For solution-phase studies, use aprotic solvents (DMF, DMSO) to minimize ring-opening. Explore steric shielding by substituting cyclopropane with bulky groups (e.g., gem-dimethyl) .

Data Contradiction & Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may stem from bioavailability or metabolic degradation.

- ADME Profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability.

- Metabolite ID : Use LC-HRMS to identify in vivo degradation products (e.g., nitro-reduction to amine).

- Dose Optimization : Conduct pharmacokinetic studies (Cmax, AUC) to refine dosing regimens .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.